4-(Hydroxymethyl)-1-naphthoyl chloride
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Overview
Description
4-(Hydroxymethyl)-1-naphthoyl chloride is an organic compound that belongs to the class of naphthoyl chlorides It is characterized by the presence of a hydroxymethyl group attached to the naphthalene ring, which is further bonded to a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1-naphthoyl chloride typically involves the chlorination of 4-(Hydroxymethyl)-1-naphthoic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction conditions usually involve refluxing the naphthoic acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, resulting in the formation of the desired naphthoyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carefully monitored to control the temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-1-naphthoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid or aldehyde.
Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the HCl byproduct.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Oxidation Reactions: Carboxylic acids and aldehydes.
Reduction Reactions: Alcohols and alkanes.
Scientific Research Applications
4-(Hydroxymethyl)-1-naphthoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-1-naphthoyl chloride depends on its chemical reactivity. The compound can act as an acylating agent, transferring its acyl group to nucleophiles such as proteins, enzymes, or DNA. This acylation can modify the activity of these biomolecules, leading to various biological effects. The molecular targets and pathways involved in these interactions are subjects of ongoing research.
Comparison with Similar Compounds
4-(Hydroxymethyl)-1-naphthoyl chloride can be compared with other naphthoyl chlorides and related compounds:
4-(Hydroxymethyl)-1-naphthoic acid: The precursor to the chloride, which lacks the reactive acyl chloride group.
1-Naphthoyl chloride: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.
4-(Methoxymethyl)-1-naphthoyl chloride: Similar structure but with a methoxy group instead of a hydroxymethyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H9ClO2 |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
4-(hydroxymethyl)naphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO2/c13-12(15)11-6-5-8(7-14)9-3-1-2-4-10(9)11/h1-6,14H,7H2 |
InChI Key |
GAZYZHLMCZZPAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(=O)Cl)CO |
Origin of Product |
United States |
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